molecular formula C8H18ClN B8780919 6-Chloro-N,N-dimethylhexan-1-amine CAS No. 82874-32-6

6-Chloro-N,N-dimethylhexan-1-amine

Cat. No.: B8780919
CAS No.: 82874-32-6
M. Wt: 163.69 g/mol
InChI Key: HVDVDGGJUWKUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N,N-dimethylhexan-1-amine is a tertiary amine featuring a hexane backbone with a chlorine substituent at the sixth carbon and a dimethylamino group at the first position. Its molecular structure enables applications in advanced materials, particularly as a hydrophilic component in anion-exchange membranes (AEMs). For instance, it is copolymerized with fluorinated hydrophobic chains to form QPAF(C6)-4, a flexible and chemically stable membrane used in electrochemical devices . The compound’s chlorine atom enhances electrophilicity, while the dimethylamino group contributes to cationic conductivity, making it suitable for ion transport applications.

Properties

CAS No.

82874-32-6

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

6-chloro-N,N-dimethylhexan-1-amine

InChI

InChI=1S/C8H18ClN/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3

InChI Key

HVDVDGGJUWKUJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Based Chlorinated Amines

Triazine derivatives, such as simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) and atrazine (6-chloro-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine), share a chloro-substituted heterocyclic core but differ in backbone structure and application.

  • Structural Differences : Unlike 6-Chloro-N,N-dimethylhexan-1-amine’s linear aliphatic chain, triazines feature a six-membered aromatic ring with alternating nitrogen atoms. This confers rigidity and planarity, enhancing their persistence in environmental matrices .
  • Applications: Triazines are primarily herbicides, inhibiting photosynthesis in plants. Simazine, for example, is applied at 5 mg kg⁻¹ in soil studies , whereas this compound is specialized for membrane technology.
  • Reactivity : The triazine ring’s electron-deficient nature facilitates nucleophilic substitution at the chloro site, whereas the hexanamine derivative undergoes reactions typical of aliphatic chlorides (e.g., elimination or nucleophilic displacement).
Table 1: Key Properties of Chlorinated Amines
Compound Name Structure Functional Groups Applications Key Properties
This compound Linear hexane chain Cl, tertiary amine Anion-exchange membranes High flexibility, ionic conductivity
Simazine Triazine ring Cl, diethyl amines Herbicide Environmental persistence
Atrazine Triazine ring Cl, isopropyl amines Herbicide High soil mobility

1,3,5-Oxadiazine Derivatives

Compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines are heterocyclic analogs synthesized via dehydrosulfurization.

  • Synthesis : These oxadiazines are formed using dehydrosulfurizing agents like dicyclohexylcarbodiimide (DCC) or I₂/Et₃N, yielding products with trichloromethyl and aryl groups . In contrast, this compound’s synthesis likely involves alkylation of dimethylamine with 6-chlorohexyl halides.
  • Functionality : The oxadiazine core’s electron-withdrawing trichloromethyl group enhances stability, whereas the hexanamine’s aliphatic chain prioritizes solubility and membrane integration.

Cyclohexane Diamines

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine is a chiral cyclohexane-based diamine used in asymmetric synthesis and organometallic catalysis.

  • Structural Contrast: Its cyclic framework and dual amine groups enable chelation of metals, unlike the monofunctional this compound.
  • Applications : The cyclohexane diamine’s chirality makes it valuable in enantioselective reactions , whereas the hexanamine derivative focuses on material science.

Research Findings and Implications

  • Environmental Impact : Triazines like simazine exhibit long-term soil retention (studied over 21 days ), raising ecological concerns. In contrast, this compound’s applications in AEMs prioritize stability under operational conditions rather than environmental degradation.
  • Synthetic Flexibility : Oxadiazines demonstrate the role of dehydrosulfurizing agents in tailoring product yields , highlighting the need for condition-specific optimization absent in the hexanamine’s straightforward alkylation.

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